3,6-Difluoroazepane
Description
3,6-Difluoroazepane is a fluorinated heterocyclic compound featuring a seven-membered azepane ring with fluorine substituents at the 3- and 6-positions. Fluorination at strategic positions often enhances metabolic stability, bioavailability, and binding affinity in pharmaceutical applications, making such compounds valuable in medicinal chemistry.
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
3,6-difluoroazepane |
InChI |
InChI=1S/C6H11F2N/c7-5-1-2-6(8)4-9-3-5/h5-6,9H,1-4H2 |
InChI Key |
LNBJLIJRUAOZPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNCC1F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoroazepane typically involves the fluorination of azepane derivatives. One common method is the direct fluorination of azepane using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3,6-Difluoroazepane may involve more scalable methods such as continuous flow fluorination. This technique allows for better control over reaction parameters and improved safety compared to batch processes. The use of fluorine gas in combination with catalysts can also be explored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoroazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding azepane oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Azepane oxides.
Reduction: Partially or fully reduced azepane derivatives.
Substitution: Functionalized azepane derivatives with various substituents.
Scientific Research Applications
3,6-Difluoroazepane has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where fluorine atoms can mimic hydrogen atoms while imparting unique properties.
Medicine: Explored for its potential use in pharmaceuticals due to its ability to modulate biological activity.
Industry: Utilized in the development of specialty chemicals and materials with enhanced properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3,6-Difluoroazepane in biological systems involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The compound can modulate various biochemical pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties based on available evidence:
Key Observations :
- Substituent Position Impact : 6,6-Difluoro-1,4-diazepane derivatives exhibit axial fluorine atoms, which may induce conformational rigidity compared to 3,6-difluoroazepane, where fluorines are equatorial. This could influence solubility and protein-binding interactions .
- Synthetic Pathways : describes the use of tetrahydrofuran (THF) and triethylamine in synthesizing spirophosphazenes, suggesting analogous methods for azepane fluorination via nucleophilic substitution .
- Pharmaceutical Relevance : Fluorinated benzodiazepines in (e.g., 7-chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one) highlight fluorine's role in enhancing metabolic stability, a property likely shared with 3,6-difluoroazepane .
Physicochemical Properties
- Solubility: 6,6-Difluoro-1,4-diazepane HBr salt demonstrates high aqueous solubility due to ionic interactions, whereas non-salt analogs (e.g., 6,6-difluoro-1-methyl-1,4-diazepane) are more lipophilic . 3,6-Difluoroazepane is expected to exhibit intermediate solubility, dependent on protonation state.
- Thermal Stability : Fluorine's electronegativity increases thermal stability in diazepanes (e.g., decomposition >200°C for 6,6-difluoro derivatives), a trend likely applicable to 3,6-difluoroazepane .
Pharmacological Potential
While direct data on 3,6-difluoroazepane is absent, emphasizes structural similarities between diphenylamines and thyroid hormones, underscoring fluorine's role in bioactivity modulation. Fluorinated azepanes may similarly enhance receptor binding or blood-brain barrier penetration .
Biological Activity
3,6-Difluoroazepane is a seven-membered heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Synthesis of 3,6-Difluoroazepane
The synthesis of 3,6-difluoroazepane typically involves the fluorination of azepane precursors. Various methods have been developed to introduce fluorine atoms at the 3 and 6 positions of the azepane ring. The introduction of fluorine enhances the compound's lipophilicity and biological activity, making it a subject of interest in drug development.
Anticancer Activity
3,6-Difluoroazepane has been investigated for its anticancer properties. The compound's ability to interact with specific cellular pathways may contribute to its efficacy in inhibiting tumor growth. In vitro studies have indicated that similar difluoroazepane derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
The biological activity of 3,6-difluoroazepane is largely attributed to its interactions with various biological targets:
- Enzyme Inhibition : The presence of fluorine atoms can enhance binding affinity to enzymes, potentially leading to inhibition of key metabolic pathways.
- Receptor Modulation : Fluorinated compounds often exhibit altered interactions with receptors due to changes in electronic properties, which can affect downstream signaling cascades.
- Metal Ion Chelation : The compound may also interact with metal ions within biological systems, influencing enzyme activity and biochemical processes.
Case Study 1: Antiviral Activity Assessment
A study evaluated a series of fluoro-substituted nucleosides for their antiviral efficacy against HCV. Among these compounds, those structurally related to azepanes exhibited comparable selectivity indices to established antiviral agents like ribavirin . This suggests that 3,6-difluoroazepane could be further explored as a potential antiviral agent.
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on cancer therapeutics, analogs of difluoroazepanes were tested against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 3,6-Difluoroazepane | Potential antiviral and anticancer effects | Enzyme inhibition; receptor modulation |
| 4,4-Difluoroazepane | Limited data; ongoing research | Not fully characterized |
| 3',4'-Difluororibofuranosyl nucleosides | Strong anti-HCV activity | Inhibition of viral replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
